molecular formula C17H25NO5 B13663468 Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate

Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate

Cat. No.: B13663468
M. Wt: 323.4 g/mol
InChI Key: YQDXVURBEOPVHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl carbamate with 4-(hydroxymethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
  • Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate
  • tert-Butyl (4-(aminomethyl)phenyl)carbamate

Uniqueness

Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-10,19H,11H2,1-6H3

InChI Key

YQDXVURBEOPVHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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